An In-depth Technical Guide to the Chemical Properties of Carbobenzoxyprolyl-leucyl-glycinamide
An In-depth Technical Guide to the Chemical Properties of Carbobenzoxyprolyl-leucyl-glycinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical characterization of Carbobenzoxyprolyl-leucyl-glycinamide (Z-Pro-Leu-Gly-NH2). This synthetic tripeptide, featuring a carbobenzoxy (Cbz or Z) protecting group on the N-terminal proline residue, serves as a valuable tool in various research domains, from neuropharmacology to immunology. This document is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in their investigations.
Core Chemical and Physical Properties
Carbobenzoxyprolyl-leucyl-glycinamide is a well-defined chemical entity with the molecular formula C21H30N4O5 and a molecular weight of 418.49 g/mol [1]. Its unique structure, combining a hydrophobic protecting group and a hydrophilic peptide backbone, dictates its physicochemical behavior.
Structural and Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C21H30N4O5 | [1] |
| Molecular Weight | 418.49 g/mol | [1] |
| CAS Number | 14485-80-4 | [1] |
| IUPAC Name | benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carboxylate | |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF; limited solubility in aqueous solutions. | [2] |
The solubility of Z-Pro-Leu-Gly-NH2 is a critical consideration for experimental design. The presence of the bulky, nonpolar carbobenzoxy group and the leucine side chain contributes to its hydrophobic character. Conversely, the amide bonds in the peptide backbone and the terminal glycinamide provide sites for hydrogen bonding, imparting some degree of polarity. This amphipathic nature results in good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while its aqueous solubility is limited.
Synthesis of Carbobenzoxyprolyl-leucyl-glycinamide
The synthesis of Z-Pro-Leu-Gly-NH2 is typically achieved through well-established peptide synthesis methodologies, primarily solution-phase or solid-phase peptide synthesis (SPPS). The choice of method depends on the desired scale and purity requirements.
The Role of the Carbobenzoxy (Cbz) Protecting Group
The carbobenzoxy group is a cornerstone of peptide synthesis, valued for its stability under a range of reaction conditions and its straightforward removal. It is introduced by reacting the N-terminal amine with benzyl chloroformate under basic conditions. The Cbz group is stable to both basic and mildly acidic conditions, providing robust protection during subsequent coupling steps. Its removal is typically accomplished via catalytic hydrogenolysis (e.g., H2 over a palladium catalyst), which is a mild method that does not affect most other functional groups.
General Synthetic Workflow (Solid-Phase Peptide Synthesis)
SPPS offers a streamlined approach for the synthesis of peptides like Z-Pro-Leu-Gly-NH2, allowing for efficient purification by simple filtration and washing steps.
Caption: Solid-Phase Peptide Synthesis Workflow for Z-Pro-Leu-Gly-NH2.
Step-by-Step Synthesis Protocol (Solution-Phase)
While SPPS is common, solution-phase synthesis provides a classical and scalable alternative.
Step 1: Synthesis of Cbz-Pro-Leu-OH
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Dissolve Z-Proline in a suitable organic solvent (e.g., dichloromethane).
-
Activate the carboxylic acid of Z-Proline using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).
-
Add Leucine methyl ester hydrochloride and a base (e.g., triethylamine) to the activated Z-Proline solution.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Purify the resulting dipeptide ester (Z-Pro-Leu-OMe) by column chromatography.
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Hydrolyze the methyl ester using a mild base (e.g., lithium hydroxide) to yield Z-Pro-Leu-OH.
Step 2: Coupling with Glycinamide
-
Activate the carboxylic acid of Z-Pro-Leu-OH using a coupling agent as described above.
-
Add Glycinamide hydrochloride and a base to the activated dipeptide.
-
Monitor the reaction by TLC until completion.
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Work up the reaction mixture to remove byproducts and unreacted starting materials.
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Purify the final product, Z-Pro-Leu-Gly-NH2, by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
The biological activity of Carbobenzoxyprolyl-leucyl-glycinamide is intrinsically linked to its core tripeptide sequence, Pro-Leu-Gly, which is an endogenous peptide known as Melanocyte-Stimulating Hormone Release-Inhibiting Factor (MIF-1)[3].
Modulation of Dopamine Receptors
The parent peptide, Pro-Leu-Gly-NH2 (PLG), has been shown to modulate dopamine receptor activity[4]. It acts as a positive allosteric modulator of D2-like dopamine receptors, enhancing the binding of dopamine agonists. This has led to investigations of PLG and its analogs for potential therapeutic applications in conditions such as Parkinson's disease. The presence of the Cbz group in Z-Pro-Leu-Gly-NH2 may influence its potency and pharmacokinetic properties in this context.
Potential as a Macrophage Migration Inhibitory Factor (MIF) Inhibitor
A significant area of interest is the potential for Z-Pro-Leu-Gly-NH2 to inhibit Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in a range of inflammatory diseases and cancers. MIF possesses a unique tautomerase active site, which has become a target for the development of small molecule inhibitors[5]. Although direct studies on Z-Pro-Leu-Gly-NH2 as a MIF inhibitor are not extensively reported in publicly available literature, the structural similarities to other known MIF inhibitors and the biological activities of the parent peptide suggest this as a plausible mechanism of action.
Caption: Proposed Mechanism of Action via MIF Inhibition.
Opioid Antagonism
Pro-Leu-Gly-NH2 (MIF-1) has also been reported to exhibit opioid antagonist properties, capable of attenuating the analgesic effects of morphine[6]. This activity adds another layer to the complex pharmacology of this peptide family.
Analytical Characterization
Robust analytical methods are crucial for verifying the identity, purity, and stability of Z-Pro-Leu-Gly-NH2.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of Z-Pro-Leu-Gly-NH2. A typical method would involve a C18 column and a gradient elution system.
Example RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Expected Retention Time: The retention time will be influenced by the hydrophobic Cbz and leucine moieties, and will depend on the specific gradient and column used.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of Z-Pro-Leu-Gly-NH2. Electrospray ionization (ESI) is a suitable technique for this analysis. The expected monoisotopic mass is 418.2216 g/mol [1]. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by observing the fragmentation pattern of the parent ion. Common fragment ions include b- and y-ions resulting from cleavage of the peptide amide bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of Z-Pro-Leu-Gly-NH2.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the Cbz group, the protons of the proline, leucine, and glycine residues, and the amide protons. The chemical shifts and coupling constants provide detailed information about the molecular structure and conformation.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the peptide bonds and the Cbz group, the aromatic carbons, and the aliphatic carbons of the amino acid residues.
Conclusion
Carbobenzoxyprolyl-leucyl-glycinamide is a synthetic tripeptide with a rich chemical and pharmacological profile. Its well-defined chemical properties, established synthetic routes, and intriguing biological activities make it a valuable compound for researchers in diverse fields. A thorough understanding of its synthesis, handling, and analytical characterization is paramount for its effective application in scientific research and drug discovery endeavors. This guide provides a foundational understanding to facilitate such work.
References
-
Wikipedia. (n.d.). Melanocyte-inhibiting factor. Retrieved from [Link]
- Banks, W. A., & Kastin, A. J. (1993). Endogenous peptide Tyr-Pro-Trp-Gly-NH2 (Tyr-W-MIF-1) is transported from the brain to the blood by peptide transport system-1. Journal of Neuroscience Research, 35(6), 690-695.
- Ehrensing, R. H., & Kastin, A. J. (1974). Melanocyte-stimulating hormone-release inhibiting hormone as an antidepressant. A pilot study.
- Senter, P. D., Al-Abed, Y., Metz, C. N., Benigni, F., Mitchell, R. A., Chesney, J., ... & Bucala, R. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences, 99(1), 144-149.
- Mishra, R. K., Johnson, R. L., & Fields, J. Z. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. Journal of Medicinal Chemistry, 29(10), 2104-2107.
- Chorev, M., Rubini, E., Gilon, C., Wormser, U., & Selinger, Z. (1983). Transformation of Pro-Leu-Gly-NH2 peptidomimetic positive allosteric modulators of the dopamine D2 receptor into negative modulators. Journal of Medicinal Chemistry, 26(2), 129-135.
- Onodera, K., & Ogasawara, K. (2004). Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors. Current Medicinal Chemistry, 11(11), 1395-1407.
- He, R., Wang, B., Wakimoto, T., & Abe, I. (2021). Figure S4. 1 H NMR spectrum of Cyclo( l -Leu- l -Pro) ( 4 ) (500 MHz,...
- Harrison, A. G., Csizmadia, I. G., & Tang, T. H. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427-436.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Chiu, S., Paul, T., & Mishra, R. K. (1981). Antagonism of Morphine Analgesia by Prolyl-Leucyl-Glycinamide (MIF-1) in Humans. Science, 214(4526), 1261-1262.
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- 2. reddit.com [reddit.com]
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- 4. Inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity suppresses microglia-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Macrophage migration inhibitory factor and the discovery of tautomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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